7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25ClN4O3 and its molecular weight is 488.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available quinazoline derivatives. The process often includes the formation of the piperazine ring and subsequent functionalization to introduce the chlorophenyl and phenethyl groups. A general synthetic route can be summarized as follows:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Piperazine Functionalization : The introduction of the piperazine moiety is critical for enhancing biological activity.
- Final Modifications : The incorporation of the phenethyl and chlorophenyl groups is performed through acylation reactions.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant effects . Specifically, derivatives that target 5-HT receptors (serotonin receptors) have shown promising results in preclinical models. For instance, a related compound demonstrated dual antagonistic activity at the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation .
Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of quinazoline derivatives. A study indicated that certain structural modifications in quinazolines lead to enhanced anticonvulsant activity in animal models . The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Antitumor Activity
Quinazoline derivatives have been explored for their antitumor properties . A series of synthesized compounds based on this scaffold showed significant cytotoxic effects against various cancer cell lines. The activity was attributed to the inhibition of specific kinases involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : By acting on serotonin receptors, these compounds can influence mood and anxiety levels.
- GABAergic Modulation : Enhancing GABAergic transmission may contribute to anticonvulsant effects.
- Kinase Inhibition : Certain quinazoline derivatives inhibit kinases that are crucial for tumor cell proliferation.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of a related compound in a forced swim test (FST) model in mice. The compound exhibited significant reductions in immobility time compared to controls, indicating enhanced antidepressant activity .
Case Study 2: Anticonvulsant Efficacy
In a controlled experiment assessing anticonvulsant properties, a derivative was tested against pentylenetetrazol-induced seizures in rodents. Results indicated a dose-dependent reduction in seizure frequency and severity, supporting its potential as an anticonvulsant agent .
Eigenschaften
CAS-Nummer |
892281-82-2 |
---|---|
Molekularformel |
C27H25ClN4O3 |
Molekulargewicht |
488.97 |
IUPAC-Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O3/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,29,35) |
InChI-Schlüssel |
WQOVFKNRJRHVOS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.